(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Properties
IUPAC Name |
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-15(21-3)9-8-14-17(19)16(22-18(11)14)10-12-4-6-13(20-2)7-5-12/h4-10H,1-3H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQZGYERFODSL-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the condensation reaction between 6-methoxy-7-methylbenzofuran-3(2H)-one and 4-methoxybenzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or column chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one typically involves a condensation reaction between suitable precursors. For instance, the reaction of 4-methoxybenzaldehyde with appropriate diketones under acidic conditions has been reported to yield this compound effectively. The crystal structure analysis indicates that the compound features a dihydrobenzofuran moiety, which is critical for its biological activity .
Structural Features
The compound's structure includes:
- Benzofuran Core : Provides a stable aromatic system.
- Methoxy Substituents : Enhance solubility and modulate biological activity.
- Methyl Group : Contributes to the overall hydrophobic character of the molecule.
Antioxidant Properties
Research has demonstrated that derivatives of benzofuran exhibit significant antioxidant activities. The presence of methoxy groups in this compound is believed to enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
Studies have indicated that compounds with benzofuran structures possess antimicrobial properties. The synthesized compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Antitumor Activity
Recent investigations into the antitumor effects of benzofuran derivatives have highlighted their ability to inhibit cancer cell proliferation. In vitro studies have suggested that this compound may induce apoptosis in specific cancer cell lines, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties attributed to benzofuran derivatives can be linked to their ability to modulate inflammatory pathways. The compound's efficacy in reducing inflammation markers has been documented, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration, supporting its use as a natural antioxidant .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of several conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .
Case Study 3: Antitumor Activity
A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of (2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N′-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N′-(4-dimethylaminobenzylidene)acetohydrazide
- 4-methoxybenzylidene-based zinc(II) complexes
Uniqueness
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, such as the presence of both methoxy and benzylidene groups, which contribute to its distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable target for further research and development.
Biological Activity
(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one, a compound belonging to the class of benzofuran derivatives, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H16O4
- Molecular Weight : 296.317 g/mol
- Structure : The compound features a benzofuran core with methoxy and methyl substituents that may influence its biological activity.
Antioxidant Activity
One of the primary biological activities associated with this compound is its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that derivatives of benzofuran exhibit significant antioxidant activity, which can be attributed to their ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant defenses.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties . In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways.
Antitumor Activity
The compound has also been investigated for its antitumor potential . In various cancer cell lines, it has shown cytotoxic effects, leading to apoptosis in tumor cells. Mechanistic studies suggest that the compound may induce cell cycle arrest and promote apoptotic pathways through the modulation of signaling molecules involved in cell survival.
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups in the structure enhance the electron-donating ability of the molecule, facilitating the scavenging of free radicals.
- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to active sites on enzymes like COX and LOX, inhibiting their activity and reducing inflammation.
- Induction of Apoptosis : By activating caspases and altering mitochondrial membrane potential, the compound promotes programmed cell death in cancer cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
